molecular formula C33H24Cl2FN3O5 B11828035 benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Cat. No.: B11828035
M. Wt: 632.5 g/mol
InChI Key: AAXGFWOWDMJPLS-MGBGTMOVSA-N
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Description

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a unique structure with multiple functional groups, including indole, benzyl, and carbamate moieties, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves several steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The subsequent steps include chlorination, fluorination, and formylation to introduce the respective substituents on the indole ring.

The final step involves the formation of the carbamate group. This can be achieved by reacting the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

    Ethyl carbamate: Another carbamate derivative with different substituents, used in various chemical applications.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: A protecting group for amines in peptide synthesis.

Uniqueness

Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C33H24Cl2FN3O5

Molecular Weight

632.5 g/mol

IUPAC Name

benzyl N-[(3R)-5-chloro-3-(6-chloro-5-fluoro-3-formyl-1H-indol-2-yl)-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C33H24Cl2FN3O5/c1-43-22-10-7-19(8-11-22)16-39-29-12-9-21(34)13-25(29)33(31(39)41,38-32(42)44-18-20-5-3-2-4-6-20)30-24(17-40)23-14-27(36)26(35)15-28(23)37-30/h2-15,17,37H,16,18H2,1H3,(H,38,42)/t33-/m1/s1

InChI Key

AAXGFWOWDMJPLS-MGBGTMOVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=C(C5=CC(=C(C=C5N4)Cl)F)C=O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=C(C5=CC(=C(C=C5N4)Cl)F)C=O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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